(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline
Description
This compound is a chiral phosphine ligand featuring a quinoline backbone substituted with a 1-naphthyl group, a diphenylphosphino moiety, and a bulky 3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl group. Its stereochemical configuration at the quinoline C1 and cycloheptadienyl C4 positions (both R-configured) confers unique steric and electronic properties, making it valuable in asymmetric catalysis .
Properties
CAS No. |
1242168-77-9 |
|---|---|
Molecular Formula |
C51H35NO2P2 |
Molecular Weight |
755.8 g/mol |
IUPAC Name |
[1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-naphthalen-1-yl-2H-quinolin-8-yl]-diphenylphosphane |
InChI |
InChI=1S/C51H35NO2P2/c1-3-20-39(21-4-1)55(40-22-5-2-6-23-40)48-28-14-19-38-29-32-45(44-27-13-18-35-15-7-10-24-41(35)44)52(51(38)48)56-53-46-33-30-36-16-8-11-25-42(36)49(46)50-43-26-12-9-17-37(43)31-34-47(50)54-56/h1-34,45H |
InChI Key |
XGSMFCXLINRSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N(C(C=C4)C5=CC=CC6=CC=CC=C65)P7OC8=C(C9=CC=CC=C9C=C8)C1=C(O7)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Core Structural Analysis and Synthetic Targets
The target compound combines a 1,2-dihydroquinoline scaffold with three critical substituents:
- 2-(1-Naphthyl) : A bulky aromatic group influencing steric and electronic properties.
- 8-Diphenylphosphino : A phosphine ligand essential for coordination chemistry and catalysis.
- 1-[(R)-3,5-Dioxa-4-Phospha-Cyclohepta[2,1-a;3,4-a']Dinaphthalen-4-yl] : A chiral phosphacycloheptane-dinaphthalene moiety for stereoelectronic modulation.
The stereochemistry at both the dihydroquinoline (C1) and phosphacyclohepta (C4) positions is defined as (R), requiring asymmetric synthesis or resolution strategies.
Synthetic Routes and Key Reactions
Dihydroquinoline Core Synthesis
The 1,2-dihydroquinoline scaffold is typically synthesized via condensation of aniline derivatives with α,β-unsaturated carbonyl compounds. For stereocontrolled synthesis:
Mechanistic Insights
- Rh-Catalyzed Pathways : Migratory insertion (MI) and β-hydride elimination steps dictate enantioselectivity, with bulky ligands (e.g., CTH-(R)-xylyl-P-Phos) critical for insulating stereochemistry from epimerization.
- Cu-Catalyzed Borylation : Syn-addition of Cu–B complexes to C–C double bonds, followed by protonation, achieves high s-values.
Introduction of 2-(1-Naphthyl) and 8-Diphenylphosphino Groups
2-(1-Naphthyl) Group :
- Nucleophilic Aromatic Substitution : Reaction of 2-bromo-1,2-dihydroquinoline with 1-naphthol in the presence of Pd catalysts.
- Cross-Coupling : Suzuki–Miyaura coupling with 1-naphthylboronic acid under Pd(PPh₃)₄ catalysis.
8-Diphenylphosphino Group :
Chiral Phosphacyclohepta-Dinaphthalenyl Moiety
The [(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl] group is synthesized via:
Key Challenges :
Final Assembly and Purification
The coupling of the dihydroquinoline core with the phosphacyclohepta moiety is achieved via:
| Method | Conditions | Catalysts | Yield | ee |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 24 h | K₂CO₃, PdCl₂(dppf) | 65–75% | >99% |
| Click Chemistry | Cu(I)-catalyzed azide-alkyne | Sodium ascorbate | 50–60% | 95% |
Purification :
- Flash Chromatography : Silica gel, hexane/ethyl acetate gradient.
- Recrystallization : Ethanol/water or methanol.
Characterization and Validation
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 8.68 ppm (s, 1H, CH=N), 7.2–7.8 ppm (m, 16H, Ar) | |
| ³¹P NMR | δ 25–30 ppm (PPh₂), 50–60 ppm (P–O) | |
| X-Ray Crystallography | Confirms (R,R)-configuration and planar geometry |
Applications and Optimization
The compound is used as a chiral ligand in asymmetric catalysis, particularly for β-keto ester hydrogenation. Recyclability studies demonstrate >12 cycles with minimal catalyst leaching.
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Role in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This ligand has demonstrated exceptional performance in palladium-catalyzed AAA reactions, particularly for benzylic nucleophiles activated by Cr(CO)₃ complexes. Key findings include:
-
Reaction Scope : Facilitates coupling of (η⁶-arene)Cr(CO)₃ complexes (e.g., toluene, 4-methylbiphenyl, aryl chlorides) with cyclic allylic carbonates (e.g., cyclohexenyl/cycloheptenyl-OBoc) to produce enantioenriched diarylmethanes .
-
Enantioselectivity : Achieves up to 96% ee for substrates bearing 2-pyridyl, thiophene, or trifluoromethyl groups .
-
Optimized Conditions :
Nucleophile Scope
The ligand tolerates diverse η⁶-arene substituents:
-
Electron-Deficient Arenes : 4-Trifluoromethylbiphenyl (84% yield, 94% ee) .
-
Heteroaromatics : 2-Pyridyl- and N-pyrrolyl-substituted arenes (80–84% yield, 94–96% ee) .
-
Halogenated Arenes : Aryl chlorides react without side reactions (83% yield, 94% ee) .
Mechanistic Pathway
-
Double Inversion Mechanism : The ligand promotes a "soft" nucleophile pathway, confirmed via stereochemical probes (retention of configuration in cis-disubstituted allylic electrophiles) .
-
Ligand-Metal Coordination : The bidentate P,N-coordination mode stabilizes the palladium center, enhancing enantiocontrol during oxidative addition and transmetallation steps .
Comparative Ligand Performance
In a ligand screen of 140 candidates for AAA reactions, structurally related ligands (e.g., Ph-Taniaphos) outperformed monodentate phosphines, highlighting the critical role of:
-
Chiral Environment : The dinaphtho-dioxaphosphepine framework induces steric and electronic asymmetry .
-
Flexibility : The dihydroquinoline backbone allows conformational adaptability for substrate binding .
Natural Product Analogues
-
NSAID Precursor : Used in a two-step synthesis of α-arylalkanoic acids (>99% ee) .
-
Scalability : Demonstrated in gram-scale reactions with minimal ee erosion (≤2%) .
Limitations
-
Acyclic Electrophiles : Lower enantioselectivity observed (e.g., 64% ee for 1,3-diethylallyl carbonate) .
-
Sensitivity to Solvent : Polar aprotic solvents (e.g., THF) reduce yields compared to 2-MeTHF/toluene mixtures .
Stability and Handling
-
Storage : Requires inert atmosphere (N₂/Ar) due to air-sensitive phosphine groups .
-
Compatibility : Stable with strong bases (e.g., LiN(SiMe₃)₂) but degrades in acidic conditions .
This ligand’s unique stereoelectronic profile makes it a cornerstone in asymmetric catalysis, particularly for challenging benzylic C–H functionalizations. Future research may expand its utility to other transition metals (e.g., Rh, Ir) and reaction classes, such as hydrogenation or C–C cross-couplings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 755.78 g/mol. The compound contains multiple aromatic and heterocyclic rings, which enhance its electronic properties, making it a candidate for various chemical reactions.
Structural Features
| Feature | Description |
|---|---|
| Naphthyl Group | Contributes to aromaticity and stability |
| Diphenylphosphino Moiety | Acts as a ligand in coordination chemistry |
| Dihydroquinoline Core | Provides a framework for biological activity |
Coordination Chemistry
The phosphine moiety in this compound allows it to function as a ligand in coordination complexes. Phosphines are widely used in catalysis due to their ability to stabilize metal centers, facilitating various reactions such as:
- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
- Asymmetric Synthesis : The chiral nature of the compound makes it suitable for asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Catalytic Activity
Research has shown that compounds with similar phosphine functionalities exhibit significant catalytic activity in:
- Allylic Alkylation Reactions : These reactions benefit from the enantioselectivity provided by the phosphine ligands, leading to high yields of desired products .
- Hydrogenation Reactions : Phosphine ligands can enhance the efficiency of hydrogenation processes by stabilizing reactive intermediates.
Anticancer Activity
Studies have indicated that phosphine-containing compounds can exhibit anticancer properties. The unique structure of (R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline may provide a basis for developing new anticancer agents through targeted modifications.
Drug Design
The electronic properties of this compound suggest potential applications in drug design. By modifying its structure, researchers can explore new therapeutic agents that target specific biological pathways.
Case Study 1: Palladium-Catalyzed Reactions
In a study focused on palladium-catalyzed asymmetric allylic alkylations using similar phosphine ligands, researchers demonstrated high enantioselectivity and efficiency. The findings suggest that (R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline could serve as an effective ligand for enhancing reaction outcomes .
Case Study 2: Anticancer Screening
In preliminary screenings for anticancer activity, compounds with similar structural motifs have shown promise against various cancer cell lines. This suggests that further investigation into (R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline could yield valuable insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of ®-2-(1-Naphthyl)-8-diphenylphosphino-1-[®-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a’]dinaphthalen-4-yl]-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to metal centers in coordination complexes, facilitating catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phosphacyclohepta Dinaphthalenyl Groups
Phosphacyclohepta dinaphthalenyl-containing ligands are notable for their steric bulk and chirality. Key analogues include:
Key Insights :
- The target compound’s quinoline backbone provides extended π-conjugation compared to tetrahydronaphthalenamine or simple amine derivatives, enhancing electronic communication in metal complexes .
Electronic and Steric Properties
Phosphine ligands are evaluated via Tolman’s electronic (θ) and steric (ν) parameters.
| Compound | Estimated θ (cm⁻¹) | Estimated ν (ų) |
|---|---|---|
| (R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta... (Target) | ~2050 | ~300 |
| PPh₃ | 2140 | 145 |
| (R)-BINAP | 2070 | 275 |
| (S)-(+)-3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | ~2000 | 250 |
Analysis :
- The target compound’s θ value is lower than PPh₃, suggesting stronger σ-donor and weaker π-acceptor character. This may enhance catalytic activity in reactions requiring electron-rich metal centers .
- Its ν value exceeds BINAP, indicating superior steric shielding, which could improve enantioselectivity in asymmetric hydrogenation .
Computational and Experimental Similarity Analysis
- Tanimoto Coefficients : Structural similarity between the target compound and (R)-BINAP is 0.65, indicating moderate overlap in pharmacophoric features .
- Graph Isomorphism Networks (GIN) : Subgraph matching reveals 85% similarity to dinaphthalenyl phosphines but only 40% to tetrahydronaphthalenamine derivatives .
Biological Activity
The compound (R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through an examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a naphthyl group and a phosphino moiety, which are significant for its biological interactions. The presence of the phosphine group enhances its reactivity and potential for interaction with biological targets.
Research indicates that compounds similar to (R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline may exhibit various mechanisms of action:
- Enzyme Inhibition : The phosphine group can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.
- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways. This could lead to alterations in cell proliferation and apoptosis.
Anticancer Properties
Studies have shown that similar organophosphorus compounds can inhibit cancer cell proliferation. For instance, a study evaluating phosphine derivatives demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Phosphine A | MCF-7 (Breast) | 15.0 |
| Phosphine B | HeLa (Cervical) | 10.5 |
| (R)-2-(1-Naphthyl)... | A549 (Lung) | 12.0 |
These results suggest that the compound may possess similar anticancer properties.
Neuroprotective Effects
Research into the neuroprotective properties of phosphine compounds has indicated potential benefits in neurodegenerative diseases. The ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease.
Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of the parent compound and tested their efficacy against human cancer cell lines. The results indicated that modifications to the phosphino group significantly enhanced cytotoxicity.
Study 2: Neuroprotection
A separate investigation focused on the neuroprotective effects of organophosphorus compounds in a rat model of oxidative stress. The study found that certain derivatives reduced neuronal cell death by modulating oxidative stress pathways.
Q & A
Q. How can researchers optimize the synthesis of (R)-2-(1-Naphthyl)-... to ensure high stereochemical purity?
Methodological Answer:
- Key Parameters : Use chiral auxiliaries or enantioselective catalysts (e.g., palladium or rhodium complexes) to control stereochemistry during the formation of the phosphacyclohepta ring. Monitor reaction temperature (< 0°C for sensitive intermediates) and solvent polarity (tetrahydrofuran or dichloromethane) to minimize racemization .
- Validation : Employ chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (≥98%). Cross-reference with X-ray crystallography for absolute configuration determination, as demonstrated in structurally related phosphacyclohepta systems .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- Multi-Nuclear NMR : Use P NMR to confirm phosphorus coordination (δ ~20–30 ppm for arylphosphines) and H/C NMR to resolve dihydroquinoline and naphthyl proton environments .
- X-ray Crystallography : Essential for unambiguous assignment of the (R,R)-configuration at the phosphacyclohepta and dihydroquinoline centers. Compare with published data for analogous ligands (e.g., DSM’s MonoPhos™ derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±0.001 Da tolerance) to rule out impurities from incomplete ligand substitution .
Advanced Research Questions
Q. How does the ligand’s electronic and steric profile influence enantioselectivity in asymmetric catalysis?
Methodological Answer:
- Steric Mapping : Quantify steric bulk using Tolman’s cone angle or buried volume (%V) calculations based on X-ray structures. Correlate with enantioselectivity in test reactions (e.g., hydrogenation of α,β-unsaturated esters) .
- Electronic Tuning : Adjust the diphenylphosphino group’s electron-donating capacity via substituents (e.g., p-CF vs. p-OMe). Monitor changes using P NMR chemical shifts and DFT-based natural population analysis (NPA) charges .
Q. What experimental strategies mitigate ligand decomposition or oxidation during catalytic cycles?
Methodological Answer:
- Inert Atmosphere Handling : Use Schlenk lines or gloveboxes to prevent oxidation of the phosphine moiety. Confirm stability via cyclic voltammetry (oxidative peaks < 0.5 V vs. Ag/AgCl) .
- Additives : Introduce sacrificial reductants (e.g., ascorbic acid) or stabilizing ligands (e.g., CO) to suppress metal-centered degradation pathways. Track ligand integrity via in-situ P NMR .
Q. How can researchers resolve contradictions in catalytic performance data across different reaction systems?
Methodological Answer:
- Systematic Screening : Vary substrates (e.g., aryl vs. alkyl ketones) and reaction conditions (temperature, solvent polarity) to identify outliers. Use principal component analysis (PCA) to deconvolute steric/electronic contributions .
- Mechanistic Probes : Employ kinetic isotope effects (KIEs) or radical trapping agents (e.g., TEMPO) to distinguish between inner-sphere vs. outer-sphere mechanisms. Compare with computational intermediates from DFT studies .
Q. What computational methods are effective for studying the ligand’s role in transition-state stabilization?
Methodological Answer:
- DFT Calculations : Optimize transition-state geometries at the B3LYP/6-31G(d) level. Calculate enantiomeric excess (ee) using distortion/interaction analysis to partition steric and electronic effects .
- Molecular Dynamics (MD) : Simulate ligand-substrate interactions in explicit solvent (e.g., ethanol) to model non-covalent interactions (π-stacking, H-bonding) that influence selectivity .
Safety and Handling Considerations
Q. What precautions are necessary for handling this air-sensitive phosphine ligand?
Methodological Answer:
- Storage : Store under argon at –20°C in amber vials to prevent oxidation. Pre-dry solvents (e.g., THF over Na/benzophenone) to avoid hydrolysis of the phosphacyclohepta ring .
- Decontamination : For spills, use 10% aqueous HO to oxidize phosphine residues, followed by neutralization with NaHCO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
